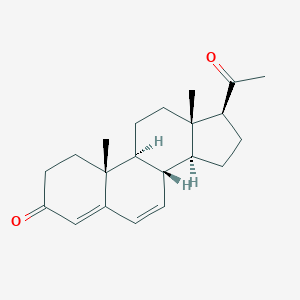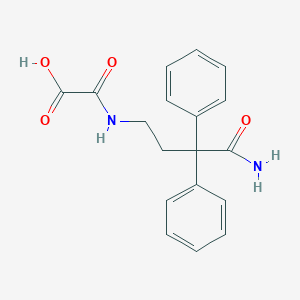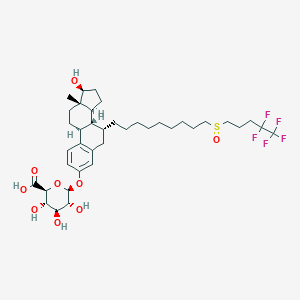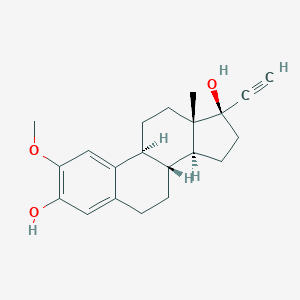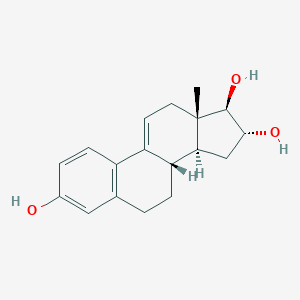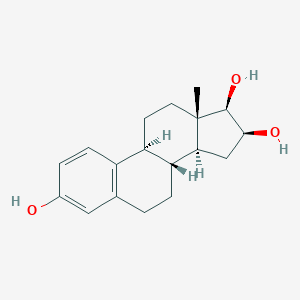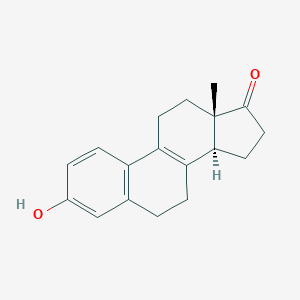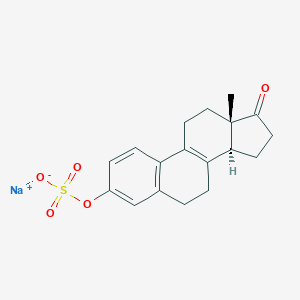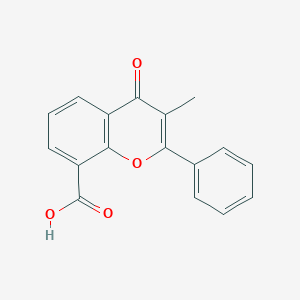
3-Methylflavone-8-carboxylic acid
Übersicht
Beschreibung
3-Methylflavone-8-carboxylic acid is a member of the class of flavones. It is a flavone that is substituted at position 3 by a methyl group and at position 8 by a carboxylic acid group . It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor .
Synthesis Analysis
A high-performance liquid chromatographic method was proposed for the separation of relative impurities in industrial 3-methylflavone-8-carboxylic acid (MFCA) and its intermediate methyl 3-propionylsalicylate (MPS) . The chromatographic fingerprints of MFCA and MPS were drawn synthetically, and the transfer of impurities in the stepwise reactions of MFCA manufacture was elucidated .Molecular Structure Analysis
The molecular formula of 3-Methylflavone-8-carboxylic acid is C17H12O4 . The IUPAC name is 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid . The InChI is InChI=1S/C17H12O4/c1-10-14 (18)12-8-5-9-13 (17 (19)20)16 (12)21-15 (10)11-6-3-2-4-7-11/h2-9H,1H3, (H,19,20) .Physical And Chemical Properties Analysis
The molecular weight of 3-Methylflavone-8-carboxylic acid is 280.27 g/mol . More detailed physical and chemical properties like solubility, melting point, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Spectrofluorimetric Determination in Human Urine
A spectrofluorimetric method was developed for determining 3-methylflavone-8-carboxylic acid (MFCA) in human urine, focusing on its role as the main active metabolite of flavoxate hydrochloride. This method, measuring the native fluorescence of MFCA in methanol, is significant for understanding its urinary excretion pattern and for in vitro determination in tablet dosage form (Zaazaa et al., 2015).
Pharmacological Activities
MFCA's pharmacological properties have been studied in vitro and in vivo. Notably, it does not show antispasmodic activity or significant affinity for certain brain receptors but displays remarkable phosphodiesterase (PDE) inhibiting activity. This suggests that flavoxate's therapeutic potential might be partially supported by MFCA (Cazzulani et al., 1988).
Pharmacokinetics in Rats
Research on the pharmacokinetics of flavoxate and its main metabolite, MFCA, in rats provides insights into their absorption and excretion patterns. This study contributes to understanding the pharmacokinetic differences between flavoxate and MFCA (Setnikar et al., 1975).
Liquid Chromatographic Fingerprint for Synthesis Control
A high-performance liquid chromatographic method was proposed to separate impurities in industrial MFCA. This method aids in controlling the production of MFCA for industrial use and in conducting the conversion of related impurities (Qiao et al., 2009).
HPLC Determination in Human Urine
A high-performance liquid chromatographic (HPLC) method was developed for determining MFCA in human urine. This method was also used to calculate the dissolution rate of flavoxate hydrochloride tablets (El-Gindy et al., 2007).
Wirkmechanismus
Target of Action
3-Methylflavone-8-carboxylic acid (MFCA) is a member of the class of flavones . It is known to interfere with the action of phosphoric diester hydrolases (EC 3.1.4.*) . These enzymes are involved in various biological processes, including signal transduction and lipid metabolism.
Mode of Action
MFCA acts as a competitive inhibitor, preventing the binding of ATP or GTP to luciferase, thereby inhibiting transcriptional regulation . This interaction with its targets leads to changes in the cellular processes regulated by these enzymes.
Biochemical Pathways
Given its role as a phosphoric diester hydrolase inhibitor, it can be inferred that it may affect pathways involving the hydrolysis of phosphoric diester bonds . This could potentially impact signal transduction pathways and lipid metabolism.
Pharmacokinetics
It’s known that the compound is a solid and is relatively stable under normal temperatures . . These properties could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Action Environment
The action of MFCA can be influenced by environmental factors. For instance, its solubility can be affected by temperature and the type of solvent used . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
3-Methylflavone-8-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBBZOSQNLLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188231 | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylflavone-8-carboxylic acid | |
CAS RN |
3468-01-7 | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylflavone-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLFLAVONE-8-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RCM70C48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
